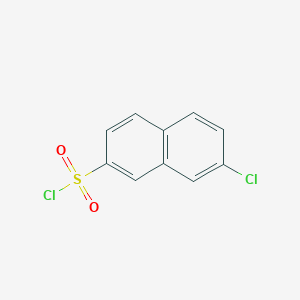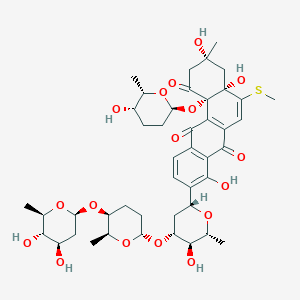
Urdamycin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urdamycin E is a natural product that has been isolated from Streptomyces bacteria. It is a member of the urdamycin family of compounds that have been found to have potent anticancer properties. Urdamycin E has been the focus of scientific research due to its potential as a therapeutic agent in the treatment of cancer.
Applications De Recherche Scientifique
Anticancer Potential
Urdamycin E (Urd E) has shown significant potential in cancer treatment. A study by V. M. Dan et al. (2020) revealed that Urd E induces apoptosis and autophagy in cancer cell lines. It exerts anticancer action through the inactivation of the mTOR complex, a critical pathway in cancer cell survival and proliferation.
Biosynthesis and Molecular Structure
Understanding the biosynthesis and molecular structure of Urdamycin E is crucial for its potential therapeutic applications. B. Faust et al. (2000) discovered enzymes involved in the biosynthesis of Urdamycin A, which is closely related to Urdamycin E. They identified gene clusters responsible for specific steps in the biosynthetic pathway. Additionally, D. Hoffmeister et al. (2003) studied UrdGT2, a glycosyltransferase crucial in the biosynthesis pathway of Urdamycin E, providing insights into the molecular structure and formation of this compound.
Antibacterial and Antitubercular Properties
Urdamycin E also exhibits potent antibacterial and antitubercular activities. Research by Khomsan Supong et al. (2012) revealed that Urdamycin E and its derivatives are effective against Plasmodium palcifarum and Mycobacterium tuberculosis, indicating its potential in treating malaria and tuberculosis.
Glycosyltransferase Function in Biosynthesis
The function of glycosyltransferases in the biosynthesis of Urdamycin A, closely related to Urdamycin E, was elucidated by A. Trefzer et al. (2000) in their study. They demonstrated how these enzymes contribute to the glycosylation process, a key step in the formation of Urdamycin E.
Substrate Specificity of Glycosyltransferases
Further exploring the role of glycosyltransferases, D. Hoffmeister et al. (2002) engineered glycosyltransferases to alter and broaden their substrate specificity. This research provides insight into how modifying these enzymes can impact the production and structure of Urdamycin E.
Propriétés
Numéro CAS |
104542-47-4 |
|---|---|
Nom du produit |
Urdamycin E |
Formule moléculaire |
C44H58O17S |
Poids moléculaire |
891 g/mol |
Nom IUPAC |
(3R,4aS,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,8-trihydroxy-12b-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-5-methylsulfanyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C44H58O17S/c1-18-25(45)9-11-33(56-18)61-44-30(47)16-42(5,53)17-43(44,54)31(62-6)13-24-36(44)41(52)23-8-7-22(39(50)35(23)40(24)51)28-15-29(38(49)21(4)55-28)60-32-12-10-27(19(2)57-32)59-34-14-26(46)37(48)20(3)58-34/h7-8,13,18-21,25-29,32-34,37-38,45-46,48-50,53-54H,9-12,14-17H2,1-6H3/t18-,19-,20+,21+,25-,26+,27-,28+,29+,32-,33-,34-,37+,38+,42-,43+,44-/m0/s1 |
Clé InChI |
WDNBUGBJVRAIKE-JGRVRNPESA-N |
SMILES isomérique |
C[C@H]1[C@H](CC[C@@H](O1)O[C@]23C(=O)C[C@](C[C@]2(C(=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7CC[C@@H]([C@@H](O7)C)O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O)O)SC)O)(C)O)O |
SMILES |
CC1C(CCC(O1)OC23C(=O)CC(CC2(C(=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)SC)O)(C)O)O |
SMILES canonique |
CC1C(CCC(O1)OC23C(=O)CC(CC2(C(=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)SC)O)(C)O)O |
Synonymes |
urdamycin E urdamycin-E |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



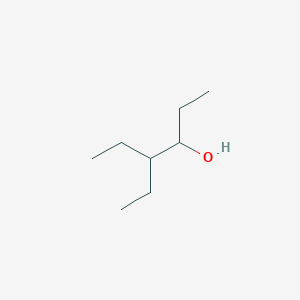

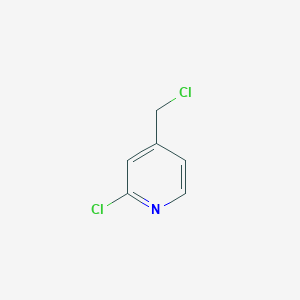
![hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11198.png)
![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B11200.png)
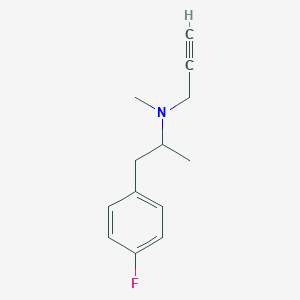
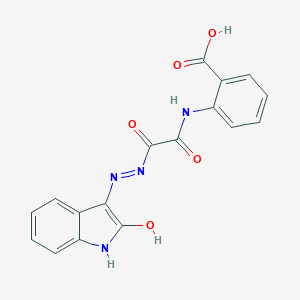
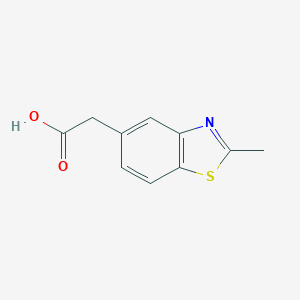
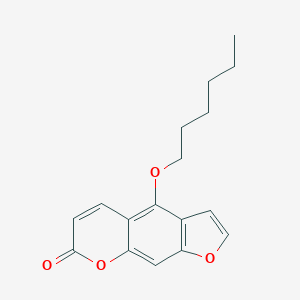

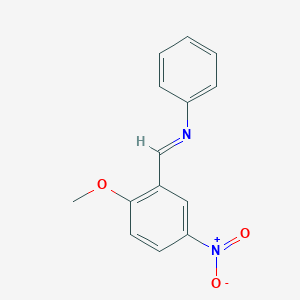
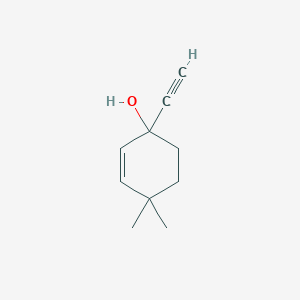
![3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B11215.png)
